2-Bromo-4-fluoro-6-methoxyphenol
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Overview
Description
2-Bromo-4-fluoro-6-methoxyphenol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a methoxyphenol precursor. For instance, starting with 2-methoxyphenol, bromination can be achieved using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-6-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to cyclohexanols under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst.
Fluorination: Hydrogen fluoride (HF) or other fluorinating agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones .
Scientific Research Applications
2-Bromo-4-fluoro-6-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, phenolic compounds can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Bromo-6-fluoro-4-nitrophenol: Similar structure but with a nitro group instead of a methoxy group.
2-Bromo-4-methoxyphenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Bromo-4-fluoro-6-methoxyphenol is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. The combination of these substituents allows for versatile chemical modifications and applications in various fields, distinguishing it from other phenol derivatives .
Properties
Molecular Formula |
C7H6BrFO2 |
---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-methoxyphenol |
InChI |
InChI=1S/C7H6BrFO2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,10H,1H3 |
InChI Key |
GTIRYDMXHBDLPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Br)O |
Origin of Product |
United States |
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